2-(4-Methylbenzoyl)isoindoline-1,3-dione
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Overview
Description
2-(4-Methylbenzoyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzoyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are increasingly being adopted in the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzoyl)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups in the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines and thiols) . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reactivity and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2-(4-Methylbenzoyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzoyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the dopamine receptor D3, suggesting a potential application as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Methylbenzoyl)isoindoline-1,3-dione include other N-isoindoline-1,3-dione derivatives, such as:
- 2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindoline-1,3-dione
- 2-(4-Methylbenzyl)isoindoline-1,3-dione
- 2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindoline-1,3-dione
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This compound’s ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation highlights its potential therapeutic applications .
Properties
CAS No. |
104496-89-1 |
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Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-(4-methylbenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H11NO3/c1-10-6-8-11(9-7-10)14(18)17-15(19)12-4-2-3-5-13(12)16(17)20/h2-9H,1H3 |
InChI Key |
ZRASJZVAPDTIBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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